molecular formula C22H22ClN3O3 B11395374 ethyl {2-[1-(3-chloro-2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

ethyl {2-[1-(3-chloro-2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11395374
M. Wt: 411.9 g/mol
InChI Key: NUSTXGPGMVZTPF-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidine ring and substituted with a chloromethylphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidine ring and the chloromethylphenyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 2-[2-[1-(3-chloro-2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C22H22ClN3O3/c1-3-29-21(28)13-26-19-9-5-4-8-17(19)24-22(26)15-11-20(27)25(12-15)18-10-6-7-16(23)14(18)2/h4-10,15H,3,11-13H2,1-2H3

InChI Key

NUSTXGPGMVZTPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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